molecular formula C12H14N2O3 B2975489 Methyl (1-acetylindolin-5-yl)carbamate CAS No. 1049544-90-2

Methyl (1-acetylindolin-5-yl)carbamate

Cat. No.: B2975489
CAS No.: 1049544-90-2
M. Wt: 234.255
InChI Key: AYSVHIGHGJDJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1-acetylindolin-5-yl)carbamate is a chemical compound belonging to the class of indole derivatives It is characterized by its molecular structure, which includes an indoline ring substituted with an acetyl group at the 1-position and a carbamate group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1-acetylindolin-5-yl)carbamate typically involves multiple steps, starting with the preparation of 1-acetylindoline. This can be achieved through the acetylation of indoline using acetic anhydride in the presence of a suitable catalyst. The resulting 1-acetylindoline is then reacted with methyl isocyanate to introduce the carbamate group, forming the final product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl (1-acetylindolin-5-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of different oxidation products.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carbamate group, resulting in the formation of amines.

  • Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the carbamate moiety.

Major Products Formed:

Scientific Research Applications

Methyl (1-acetylindolin-5-yl)carbamate has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

  • Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl (1-acetylindolin-5-yl)carbamate exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Methyl (1-methylindolin-5-yl)carbamate

  • Methyl (1-ethylindolin-5-yl)carbamate

  • Methyl (1-propylindolin-5-yl)carbamate

  • Methyl (1-butylindolin-5-yl)carbamate

Properties

IUPAC Name

methyl N-(1-acetyl-2,3-dihydroindol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8(15)14-6-5-9-7-10(3-4-11(9)14)13-12(16)17-2/h3-4,7H,5-6H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSVHIGHGJDJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.